2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one
Overview
Description
2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one is a nucleoside analog known for its significant antiviral and antitumor properties. It is widely utilized in the biomedical sector due to its ability to obstruct viral DNA replication and induce apoptosis in malignant cells. The compound’s molecular formula is C9H13N3O5, and it has a molecular weight of 243.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one can be synthesized through various chemical routes. One common method involves the glycosylation of a protected isocytosine derivative with a suitably protected arabinose derivative. The reaction typically requires the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate, under anhydrous conditions. The resulting product is then deprotected to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale glycosylation reactions followed by purification steps such as crystallization or chromatography. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups on the arabinose moiety.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group on the pyrimidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride, and an appropriate nucleophile.
Major Products:
Scientific Research Applications
2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies related to DNA replication and repair mechanisms.
Medicine: this compound is investigated for its potential in treating viral infections and certain types of cancer.
Industry: It is used in the development of antiviral and anticancer drugs, as well as in diagnostic assays.
Mechanism of Action
2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one exerts its effects by incorporating into viral and cellular DNA, thereby inhibiting DNA synthesis. The compound’s triphosphate form competes with natural nucleotides for incorporation into the growing DNA strand. Once incorporated, it causes chain termination and prevents further elongation of the DNA molecule . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells.
Comparison with Similar Compounds
- Cytosine arabinoside
- Fludarabine
- Gemcitabine
These compounds share structural similarities with 2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one but differ in their specific mechanisms of action and clinical applications.
Properties
IUPAC Name |
2-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6-,7+,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNOTKMIMZMNRX-CCXZUQQUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=NC1=O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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